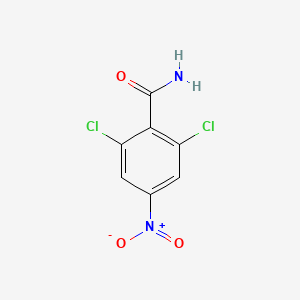

2,6-Dichloro-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dichloro-4-nitrobenzamide is an organic compound with the molecular formula C7H4Cl2N2O3 It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzamide core

Wirkmechanismus

Mode of Action

It has been observed to show a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline, a common pesticide . This suggests that the compound may interact with its targets in a way that influences the emission properties of the system.

Result of Action

Its ability to respond to 2,6-dichloro-4-nitroaniline suggests that it may have potential applications in the detection or analysis of this pesticide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-nitrobenzamide can be synthesized through the direct condensation of 2,6-dichloro-4-nitrobenzoic acid with ammonia or an amine in the presence of a suitable catalyst. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, low reaction times, and eco-friendly process.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the chlorination of 4-nitroaniline with chlorine bleaching liquor in the presence of hydrochloric acid or nitric acid. The reaction is carried out at controlled temperatures, initially at 5-10°C and then at 15-20°C, followed by post-chlorination at 20-70°C .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-4-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Substitution: The chlorine atoms can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products

Reduction: The major product is 2,6-dichloro-4-aminobenzamide.

Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-4-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Dichloro-4-aminobenzamide: Formed by the reduction of 2,6-dichloro-4-nitrobenzamide.

2,4-Dichloronitrobenzene: A related compound with similar structural features but different reactivity.

Uniqueness

Its specific substitution pattern on the benzene ring also differentiates it from other similar compounds .

Biologische Aktivität

2,6-Dichloro-4-nitrobenzamide (DCNB) is an organic compound that has garnered attention for its significant biological activity, particularly in antimicrobial and anticancer applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

DCNB is characterized by a benzamide structure with two chlorine atoms at the 2 and 6 positions and a nitro group at the 4 position. Its chemical formula is C7H5Cl2N2O2. The presence of electron-withdrawing groups such as the nitro and chloro substituents enhances its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that DCNB exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for pharmaceutical applications. Studies have demonstrated that DCNB interacts with microbial enzymes and receptors, leading to growth inhibition. For instance, it has been effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Bacillus subtilis | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

DCNB has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | |

| HeLa (Cervical Cancer) | 22.3 | |

| A549 (Lung Cancer) | 18.7 |

The biological activity of DCNB can be attributed to several mechanisms:

- Enzyme Inhibition : DCNB binds to key enzymes in microbial metabolism, disrupting their function.

- Reactive Metabolite Formation : The nitro group can undergo reduction in biological systems, forming reactive metabolites that contribute to its antimicrobial and anticancer effects.

- Oxidative Stress Induction : In cancer cells, DCNB induces oxidative stress through ROS generation, leading to apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of DCNB against multidrug-resistant bacterial strains. The results indicated that DCNB not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics. This suggests its potential as an adjunct therapy in treating resistant infections .

Study on Anticancer Properties

In another case study focusing on breast cancer cells (MCF-7), DCNB was found to enhance the cytotoxic effects of doxorubicin, a common chemotherapeutic agent. The combination treatment resulted in a significant reduction in cell viability compared to either agent alone, highlighting DCNB's potential role in combination therapy for cancer treatment .

Eigenschaften

IUPAC Name |

2,6-dichloro-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O3/c8-4-1-3(11(13)14)2-5(9)6(4)7(10)12/h1-2H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFAPLDTHADLBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)N)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.